4,5-Difluoro-2-methylbenzonitrile
CAS No.: 1003708-82-4
Cat. No.: VC2799406
Molecular Formula: C8H5F2N
Molecular Weight: 153.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003708-82-4 |
---|---|
Molecular Formula | C8H5F2N |
Molecular Weight | 153.13 g/mol |
IUPAC Name | 4,5-difluoro-2-methylbenzonitrile |
Standard InChI | InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |
Standard InChI Key | NEUWJWYFYDQUMY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C#N)F)F |
Canonical SMILES | CC1=CC(=C(C=C1C#N)F)F |
Introduction
Physical and Chemical Properties
Based on comparable fluorinated benzonitriles, 4,5-Difluoro-2-methylbenzonitrile likely exhibits the following properties:
Physical Properties
The presence of two fluorine atoms would likely modify the physicochemical properties compared to mono-fluorinated analogs, potentially increasing lipophilicity while affecting crystal packing and melting point characteristics.
Chemical Reactivity
The compound's chemical behavior would be influenced by:
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The electron-withdrawing effect of the nitrile group
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The electronic and steric effects of the two fluorine substituents
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The electronic contribution of the methyl group
These structural features would affect the compound's reactivity in nucleophilic aromatic substitution reactions, which are common for fluorinated aromatic compounds .
Synthesis Methods
Reaction Conditions
Based on the synthesis of 4-Fluoro-2-methylbenzonitrile, the following reaction conditions might be applicable:
Applications and Uses
Pharmaceutical Applications
As a fluorinated benzonitrile, 4,5-Difluoro-2-methylbenzonitrile would have potential applications as:
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An intermediate in the synthesis of pharmaceutical active ingredients
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A building block for medicinal chemistry research
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A potential precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors
The related compound 4-Fluoro-2-methylbenzonitrile is documented as an essential building block for trelagliptin succinate, which is used in the treatment of type II diabetes .
Materials Science Applications
Based on the applications of similar compounds, 4,5-Difluoro-2-methylbenzonitrile might serve as:
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A building block for thermally activated delayed fluorescence (TADF) emitters
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A precursor for materials used in organic light-emitting diodes (OLEDs)
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A component in specialty polymers and liquid crystals
The presence of two fluorine atoms could potentially enhance thermal stability and modify electronic properties compared to mono-fluorinated analogs used in OLED research .
Analytical Characterization
Standard analytical techniques for characterizing 4,5-Difluoro-2-methylbenzonitrile would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Mass Spectrometry
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Infrared Spectroscopy (IR)
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X-ray Crystallography
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High-Performance Liquid Chromatography (HPLC)
The spectral profile would show characteristic signals for the aromatic protons, methyl group, and the effects of the fluorine substituents on the aromatic ring system.
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